3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a fluorine atom, a sulfonamide group, and aromatic rings. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzenesulfonyl chloride, 4-isobutoxybenzylamine, and pyridine-4-carboxaldehyde.
Formation of Intermediate: The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-isobutoxybenzylamine in the presence of a base like triethylamine to form an intermediate sulfonamide.
Coupling Reaction: The intermediate is then coupled with pyridine-4-carboxaldehyde under reductive amination conditions using a reducing agent such as sodium triacetoxyborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, mild to moderate temperatures.
Substitution: Nucleophiles like amines, thiols, typically under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings and fluorine atom contribute to hydrophobic interactions and binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-(4-methoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide: Similar structure but with a methoxy group instead of an isobutoxy group.
3-Fluoro-N-(4-ethoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide: Similar structure but with an ethoxy group.
Uniqueness
3-Fluoro-N-(4-isobutoxybenzyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to the presence of the isobutoxy group, which can influence its lipophilicity, binding affinity, and overall biological activity compared to its analogs. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C23H25FN2O3S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-fluoro-N-[[4-(2-methylpropoxy)phenyl]methyl]-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H25FN2O3S/c1-18(2)17-29-22-8-6-19(7-9-22)15-26(16-20-10-12-25-13-11-20)30(27,28)23-5-3-4-21(24)14-23/h3-14,18H,15-17H2,1-2H3 |
InChI Key |
LOMFRQVZWCQWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN(CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.